4-tert-Butylphenyl isothiocyanate

説明

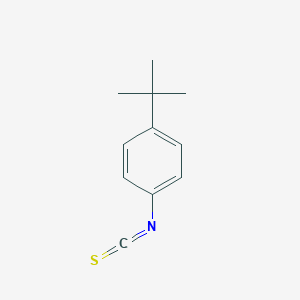

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNNCBNRBTUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172830 | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-24-8 | |

| Record name | 1-(1,1-Dimethylethyl)-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Tert Butylphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is characterized by a carbon atom that is highly susceptible to attack by nucleophiles. youtube.comyoutube.comyoutube.com This electrophilicity is the driving force behind the primary reactions of 4-tert-butylphenyl isothiocyanate, leading to the formation of a variety of adducts.

Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of unsymmetrically substituted thioureas. organic-chemistry.orgresearchgate.net This reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. researchgate.net

An example of this reactivity is the synthesis of 1-(4-tert-butylphenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea. This compound is formed through the reaction of this compound with 2-(2-aminoethyl)pyridine. The nucleophilic nitrogen of the aminoethylpyridine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding thiourea derivative. While specific synthesis details for this exact molecule are not prevalent in the searched literature, the general reaction is a standard method for creating thiourea derivatives. researchgate.net

Reactions with Hydrazine (B178648) Derivatives: Thiosemicarbazide (B42300) Formation

The reaction of isothiocyanates with hydrazine or its derivatives yields thiosemicarbazides. orientjchem.orgrsc.org This reaction is analogous to thiourea formation, with the hydrazine nitrogen acting as the nucleophile. These thiosemicarbazide intermediates are valuable precursors for the synthesis of various heterocyclic compounds. orientjchem.org

A notable application of this reaction is the synthesis of 1-Isatin-4-(4′-tert-butylphenyl)-3-thiosemicarbazone. This compound was synthesized as part of a study to develop agents with selective activity against multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (MDR1). nih.gov The synthesis involves the reaction of this compound with isatin-3-thiosemicarbazide. Research has shown that 1-Isatin-4-(4′-tert-butylphenyl)-3-thiosemicarbazone exhibits significant MDR1-selectivity, with a 14.8-fold greater activity against P-gp-expressing cells compared to parental cells. nih.gov This highlights the potential of derivatizing this compound to create compounds with specific biological activities.

Thiosemicarbazides derived from this compound can undergo intramolecular cyclization to form a variety of heterocyclic systems, most notably triazoles. orientjchem.orgdoaj.org The conditions for these cyclization reactions can be controlled to favor the formation of specific isomers.

The synthesis of 4-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol serves as an example of the cyclization of a thiosemicarbazide derivative. While the direct synthesis from this compound is not explicitly detailed in the provided results, the formation of the 1,2,4-triazole (B32235) ring system from thiosemicarbazide precursors is a common synthetic strategy. orientjchem.orgnih.gov This typically involves the reaction of the thiosemicarbazide with a reagent that provides the remaining carbon atom of the triazole ring, followed by cyclization. The resulting triazole can exist in tautomeric forms, including the thiol and thione forms. doaj.org

Cyclization Reactions to Form Heterocyclic Systems

Formation of Other Heterocycles from this compound Precursors

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The isothiocyanate group readily reacts with binucleophilic reagents to form five- and six-membered rings containing nitrogen and sulfur atoms.

One common strategy involves the reaction of this compound with hydrazides to form thiosemicarbazide intermediates. These intermediates can then be cyclized under different conditions to yield various heterocycles. For example, acid-catalyzed cyclization of the thiosemicarbazide derived from 4-tert-butylbenzoic acid hydrazide and a substituted isothiocyanate can lead to the formation of 1,3,4-thiadiazoles. While specific examples for the 4-tert-butylphenyl variant are not extensively detailed in the provided literature, general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involve the acylation of thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid.

A more specific example is the synthesis of 1,2,4-triazole derivatives. The reaction of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol with various aldehydes yields Schiff bases, which can be further modified. doaj.orgpharmj.org.ua The initial 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol itself can be synthesized from 4-tert-butylbenzoyl chloride, which is then converted to the corresponding hydrazide, followed by reaction with carbon disulfide and subsequent cyclization with hydrazine hydrate. researchgate.net

Furthermore, this compound can be used in the synthesis of substituted thiazoles. The Hantzsch thiazole (B1198619) synthesis, a classical method, involves the reaction of a thiourea with an α-haloketone. nih.gov In this context, N-(4-tert-butylphenyl)thiourea, readily prepared from this compound and ammonia (B1221849), can be reacted with substituted α-bromoketones to yield 2-(4-tert-butylphenylamino)thiazoles. nih.gov

The following table summarizes the synthesis of various heterocycles using this compound as a precursor, based on available literature.

| Heterocycle | Reactants | Reaction Conditions | Yield (%) | Reference |

| N-(4-tert-Butylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | 1-(4-tert-Butylphenyl)thiourea, 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide | Triethylamine, DMF, 70°C, 2 hours | 40 | nih.gov |

| 5-(4-(tert-Butyl)phenyl)-4-((R)-amino)-4H-1,2,4-triazole-3-thiol derivatives | Ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol | Not specified | Not specified | doaj.orgpharmj.org.ua |

This table is populated with specific examples found in the literature. The synthesis of other heterocycles like 1,3,4-thiadiazoles from this compound is plausible following general synthetic procedures.

Insertion Reactions into Chemical Bonds and Heteroallene Chemistry

The isothiocyanate group of this compound can undergo insertion reactions into various single bonds, a characteristic feature of heteroallenes. These reactions typically involve the nucleophilic attack of an atom (e.g., N, O, S) on the central carbon of the isothiocyanate, followed by proton transfer.

Insertion into N-H and O-H Bonds: The most common insertion reactions involve amines and alcohols. The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N,N'-disubstituted thioureas. This reaction is generally efficient and proceeds via the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer from the amine to the nitrogen of the isothiocyanate. Similarly, reaction with alcohols yields thiocarbamates, although this reaction is typically slower and may require a catalyst. The reaction with amino acids results in the formation of adducts with the amino and, under certain conditions, the hydroxyl or thiol groups of the side chains.

Insertion into C-H Bonds: Direct insertion of isothiocyanates into C-H bonds is less common and generally requires activation of the C-H bond or the use of a catalyst. There is limited specific literature on the direct insertion of this compound into unactivated C-H bonds. However, the general reactivity pattern of isothiocyanates suggests that such reactions would be challenging due to the high energy of the C-H bond and the steric hindrance imposed by the tert-butyl group.

Heteroallene Chemistry: As a heteroallene, this compound can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions is influenced by both electronic and steric factors. A DFT study on the cycloaddition of isothiocyanates with diazopyrazoles suggests that the reaction proceeds via a pseudopericyclic mechanism. researchgate.net The reaction of primary alkyl azides with phenyl isothiocyanate has been reported to yield 4-alkyl-3,5-bis(phenylimino)-1,2,4-dithiazolidines as the main product. wikipedia.org

Influence of the 4-tert-Butylphenyl Moiety on Reaction Selectivity and Rate

The 4-tert-butylphenyl group exerts a significant influence on the reactivity of the isothiocyanate group through a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation. This electron-donating nature slightly increases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the isothiocyanate group. This increased electron density on the nitrogen can, in turn, reduce the electrophilicity of the central carbon atom of the isothiocyanate, potentially slowing down reactions with nucleophiles compared to unsubstituted phenyl isothiocyanate or those with electron-withdrawing groups. A study on the addition of ethanol (B145695) to substituted phenylisothiocyanates showed a linear correlation with Hammett constants, indicating that electron-withdrawing groups accelerate the reaction. mdpi.com

Steric Effects: The most significant influence of the 4-tert-butyl group is its steric bulk. This large group can hinder the approach of nucleophiles to the reactive isothiocyanate center, thereby decreasing the reaction rate, especially with bulky nucleophiles. numberanalytics.com In reactions leading to the formation of complex structures, the tert-butyl group can influence the stereochemistry of the product by favoring the formation of the sterically less hindered isomer. For example, in cycloaddition reactions, the bulky tert-butyl group can direct the approaching reactant to the opposite face of the molecule, influencing the regioselectivity of the product. nih.gov Studies on the reaction of secondary amines with isothiocyanatoallene have shown that the reaction rates are strongly dependent on the steric demand of the N-alkyl groups. rsc.org

Mechanistic Studies of this compound Reactions

The mechanisms of reactions involving this compound are analogous to those of other aryl isothiocyanates and are generally well-understood.

The formation of thioureas from the reaction of this compound with amines is a classic example of nucleophilic addition to a heteroallene. The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbon atom of the isothiocyanate group, forming a zwitterionic intermediate. This is followed by a rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen to yield the stable thiourea product. researchgate.netnih.govorganic-chemistry.org

In cycloaddition reactions, the mechanism can be more complex. For instance, the [3+2] cycloaddition of isothiocyanates with diazo compounds has been investigated using Density Functional Theory (DFT). researchgate.net These studies suggest a concerted but asynchronous mechanism, where the two new bonds are formed at different rates. The regioselectivity of the cycloaddition is determined by the frontier molecular orbital (FMO) interactions between the isothiocyanate and the dipole. The electronic nature of the substituents on both reactants plays a crucial role in determining the FMO energies and, consequently, the preferred regioisomer. researchgate.netmdpi.com

Kinetic studies on the reaction of phenylisothiocyanate with amino acid analogs have provided insights into the reaction rates and the stability of the resulting adducts. These studies have shown that the reactivity of nucleophiles towards the isothiocyanate group is pH-dependent, with increased reactivity at higher pH values.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Tert Butylphenyl Isothiocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Derivative Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and elucidating the precise structure of 4-tert-butylphenyl isothiocyanate derivatives, such as N-aryl-N'-(4-tert-butylphenyl)thioureas.

In the ¹H NMR spectra of these derivatives, the protons of the 4-tert-butylphenyl group exhibit characteristic signals. The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.3 ppm. The aromatic protons of the para-substituted phenyl ring show a distinct AA'BB' system, appearing as two doublets in the aromatic region (typically between 7.0 and 7.5 ppm), each integrating to two protons. The N-H protons of the thiourea (B124793) moiety are also observable, though their chemical shifts can be broad and vary depending on the solvent and concentration, often appearing in the range of 8.0 to 10.0 ppm.

The ¹³C NMR spectra provide complementary information. The quaternary carbon of the tert-butyl group is typically observed around 34 ppm, while the methyl carbons of this group resonate at approximately 31 ppm. The carbon atoms of the phenyl ring give rise to several signals in the aromatic region (120-150 ppm). The thiocarbonyl carbon (C=S) of the thiourea linkage is a key diagnostic signal, appearing significantly downfield, often in the range of 180-185 ppm. The specific chemical shifts of the carbons in the substituted aryl ring will vary depending on the nature of the substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic N-Aryl-N'-(4-tert-butylphenyl)thiourea in DMSO-d₆

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| tert-Butyl (9H, s) | ~1.30 | ~31.2 (CH₃) |

| tert-Butyl (quat. C) | - | ~34.5 |

| 4-tert-Butylphenyl (Ar-H, 4H, m) | ~7.35-7.45 | ~125.8, ~126.5 |

| N-H (thiourea) | ~9.5-9.8 (br s) | - |

| C=S (thiocarbonyl) | - | ~182.0 |

| Aromatic C (ipso to t-Bu) | - | ~149.0 |

| Aromatic C (ipso to NH) | - | ~136.0 |

Note: Chemical shifts for the N-aryl substituent are not included as they will vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of newly synthesized compounds and for gaining structural insights through the analysis of their fragmentation patterns. For derivatives of this compound, electron ionization (EI) and electrospray ionization (ESI) are commonly employed techniques.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular weight of the derivative. A characteristic fragmentation pattern for compounds containing a tert-butylphenyl group involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Another significant fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da), leading to a peak at [M-57]⁺.

For N-aryl-N'-(4-tert-butylphenyl)thiourea derivatives, cleavage of the C-N bonds of the thiourea moiety is also common. This can lead to the formation of ions corresponding to the this compound fragment or the substituted aniline (B41778) fragment. The precise fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the synthesized derivative.

Table 2: Common Mass Spectral Fragments for N-Aryl-N'-(4-tert-butylphenyl)thiourea Derivatives

| Fragment Ion | Description |

|---|---|

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |

| [M-15]⁺ | Loss of a methyl radical from the tert-butyl group |

| [M-57]⁺ | Loss of the tert-butyl group |

| [C₁₁H₁₃NS]⁺ | Ion corresponding to this compound |

| [ArNH₂]⁺ | Ion corresponding to the substituted aniline |

Infrared (IR) Spectroscopy for Functional Group Identification in New Compounds

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. When this compound is converted into its derivatives, such as thioureas, characteristic changes in the IR spectrum are observed.

The strong and characteristic absorption band of the isothiocyanate group (-N=C=S) in the starting material, typically found in the region of 2000-2100 cm⁻¹, disappears upon successful reaction. In its place, new absorption bands corresponding to the thiourea linkage appear. The N-H stretching vibrations of the thiourea group are observed as one or more bands in the region of 3100-3400 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, a key indicator of thiourea formation, typically appears in the range of 1100-1300 cm⁻¹, although its position can be influenced by hydrogen bonding and coupling with other vibrations. Other characteristic bands include the C-N stretching vibrations and aromatic C-H and C=C stretching vibrations. nist.gov

Table 3: Key Infrared Absorption Bands (cm⁻¹) for a Generic N-Aryl-N'-(4-tert-butylphenyl)thiourea

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (thiourea) | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (tert-butyl) | 2850 - 2970 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1350 - 1450 |

| C=S Stretch (thiocarbonyl) | 1100 - 1300 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

In the crystal structures of N-aryl-N'-(4-tert-butylphenyl)thiourea derivatives, several key features are often observed. The thiourea unit is typically planar or nearly planar. The conformation of the molecule is often stabilized by intramolecular hydrogen bonds, for instance, between an N-H proton and a substituent on the aryl ring. Intermolecular hydrogen bonds, frequently involving the N-H protons and the sulfur atom of the thiocarbonyl group of an adjacent molecule, play a crucial role in the packing of the molecules in the crystal lattice, often leading to the formation of dimers or extended chains. nist.gov

The analysis of crystallographic data provides unambiguous confirmation of the compound's structure and offers valuable insights into the non-covalent interactions that govern its solid-state architecture.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystalline N-Aryl-N'-(4-tert-butylphenyl)thiourea Derivative

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| C=S Bond Length | ~1.68 - 1.71 Å |

| C-N Bond Lengths (thiourea) | ~1.33 - 1.38 Å |

| N-H···S Hydrogen Bond Distance | ~2.4 - 2.8 Å |

Note: These are generalized values and will vary for specific derivatives.

Computational Chemistry and Theoretical Investigations of 4 Tert Butylphenyl Isothiocyanate

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-tert-butylphenyl isothiocyanate. These methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, can elucidate the molecule's electronic structure and reactivity. rsc.org

Studies on substituted phenyl isothiocyanates have utilized methods like the Hückel Molecular Orbital (HMO) and Pariser-Parr-Pople (PPP) calculations to investigate the effects of substituents on the isothiocyanate reaction center. documentsdelivered.com These calculations can determine key electronic parameters that govern the molecule's behavior. For instance, the distribution of electron density, particularly the partial charges on the atoms of the isothiocyanate (-N=C=S) group, is crucial for predicting its reactivity towards nucleophiles. documentsdelivered.com

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the molecule's kinetic stability and reactivity. researchgate.netnih.gov The HOMO-LUMO energy gap provides an indication of the molecule's excitability and its ability to participate in chemical reactions. researchgate.netnih.gov Theoretical investigations on related phenyl isothiocyanates have shown that substituents on the phenyl ring can significantly influence these frontier orbital energies, thereby modulating the reactivity of the isothiocyanate group. documentsdelivered.com A study on phenyl isothiocyanate using DFT has provided a comprehensive analysis of its spectral and nonlinear optical properties. dntb.gov.ua

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| Partial Atomic Charges | Indicates the electrophilicity or nucleophilicity of different atoms, predicting sites for chemical reactions. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Provides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

While specific calculations for this compound were not found, the methodologies applied to other phenyl isothiocyanates provide a clear framework for how its electronic structure and reactivity profile could be computationally assessed. The bulky tert-butyl group, being an electron-donating group, is expected to influence the electronic properties of the phenyl ring and, consequently, the reactivity of the isothiocyanate moiety.

Molecular Docking and Ligand-Protein Interaction Studies of Bioactive Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. Current time information in Edmonton, CA.wur.nl This method is invaluable in drug discovery and for understanding the mechanism of action of bioactive compounds. nih.gov

For derivatives of this compound, molecular docking studies would involve identifying a relevant biological target, such as an enzyme or a receptor implicated in a disease pathway. The three-dimensional structure of the target protein, often obtained from crystallographic data, is used to define a binding site. The isothiocyanate derivative is then computationally "docked" into this site to identify the most stable binding pose.

Studies on other isothiocyanate-containing molecules have successfully used molecular docking to elucidate their potential as anticancer agents or enzyme inhibitors. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, in a study of phenyl isothiocyanate derivatives as potential anticancer agents, molecular docking revealed favorable binding affinities within the target protein. nih.gov Similarly, docking studies on cinnamic acid hybrids containing a phenylisothiocyanate-derived moiety identified key hydrophobic and cation-pi interactions with the target enzyme, soybean lipoxygenase. mdpi.com

Table 2: Typical Steps and Outcomes of Molecular Docking Studies

| Step | Description | Outcome |

| Target Selection | Identification of a biologically relevant protein target. | A 3D structure of the protein. |

| Binding Site Definition | Identification of the active or allosteric site on the protein. | A defined region for docking calculations. |

| Ligand Preparation | Generation of a 3D conformation of the isothiocyanate derivative. | An optimized ligand structure. |

| Docking Simulation | Computational placement of the ligand into the binding site. | A set of possible binding poses. |

| Scoring and Analysis | Ranking of the binding poses based on a scoring function and analysis of intermolecular interactions. | Prediction of binding affinity and identification of key interacting residues. |

These computational predictions can then guide the synthesis of novel derivatives with improved binding affinity and biological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the activation energies associated with different reaction pathways. rsc.org

For instance, theoretical studies on the reactivity of phenylthiocyanates, a related class of compounds, have used semi-empirical methods to explore their reactions with nucleophiles. rsc.org These studies can predict the most likely site of attack and the relative ease of different reaction pathways. rsc.org In the case of this compound, computational modeling could be used to study its reactions with biologically relevant nucleophiles, such as the amino or sulfhydryl groups of amino acids in proteins. This is particularly relevant as the reaction of isothiocyanates with proteins is a key aspect of their biological activity.

A theoretical investigation into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines has also been conducted, highlighting the use of computational methods to understand reaction kinetics and the influence of solvents. researchgate.net Computational studies on phenyl isothiocyanate Girard's T derived metal complexes have also shed light on their reaction mechanisms. researchgate.netnih.gov

Table 3: Computational Approaches for Reaction Mechanism Elucidation

| Computational Method | Information Gained |

| Potential Energy Surface (PES) Scanning | Identification of energy minima (reactants, intermediates, products) and saddle points (transition states). |

| Transition State (TS) Search | Determination of the geometry and energy of the highest point on the reaction pathway. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a found transition state connects the desired reactants and products. |

| Solvation Models | Assessment of the effect of the solvent on the reaction mechanism and energetics. |

These computational approaches provide a molecular-level understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wur.nlnih.govresearchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of this compound derivatives, a QSAR study would involve synthesizing a set of analogues with varying substituents and measuring their biological activity (e.g., as enzyme inhibitors or cytotoxic agents). A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A study on the antimicrobial activity of various isothiocyanates found that partial charge, polarity, reactivity, and the shape of the molecules were key physicochemical properties. wur.nlresearchgate.net

Table 4: General Workflow for a QSAR Study

| Step | Description |

| Data Set Compilation | A series of compounds with known biological activities. |

| Descriptor Calculation | Generation of a large number of molecular descriptors for each compound. |

| Model Development | Use of statistical methods to select the most relevant descriptors and build a predictive model. |

| Model Validation | Assessment of the statistical significance and predictive power of the model using internal and external validation techniques. |

| Prediction | Use of the validated model to predict the activity of new compounds. |

A successful QSAR model can provide valuable insights into the structural requirements for a particular biological activity and can guide the design of more potent derivatives of this compound.

Biological and Pharmacological Research of 4 Tert Butylphenyl Isothiocyanate and Its Derivatives

Anticancer Potential and Molecular Mechanisms of Action

Isothiocyanates (ITCs) have garnered significant scientific interest for their potential in cancer prevention and therapy. nih.govnih.gov These compounds, found in cruciferous vegetables, are known to influence multiple cellular pathways involved in carcinogenesis. nih.gov

Induction of Apoptosis in Cancer Cells by Isothiocyanates

A primary mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Studies have shown that ITCs can trigger apoptosis in various cancer cell lines. nih.gov This process is often mediated by the activation of caspase enzymes, which are key executioners of apoptosis. nih.govfrontiersin.org For instance, phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) have been found to induce apoptosis in leukemia cells through a caspase-3-dependent mechanism. nih.gov Furthermore, ITCs can induce apoptosis by generating reactive oxygen species (ROS), which cause oxidative damage to mitochondria and lead to the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.gov

The pro-apoptotic activity of some isothiocyanates appears to be selective for cancer cells. For example, PEITC has been shown to increase the pro-apoptotic effects of cisplatin (B142131) in cervical and breast cancer cells, while not affecting normal human mammary epithelial cells. mdpi.com This selectivity is a crucial aspect of their therapeutic potential.

Activity Against Multidrug-Resistant Cancer Cell Lines via P-glycoprotein Modulation by Derivatives

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. One of the key players in MDR is the P-glycoprotein (P-gp), a cell membrane pump that actively transports chemotherapeutic agents out of the cell. nih.gov

Isothiocyanates are metabolized in the body through the mercapturic acid pathway, and their glutathione (B108866) conjugates are exported from cells by multidrug resistance proteins (MRPs), which are related to P-gp. nih.gov This interaction suggests a potential for ITCs and their derivatives to modulate the activity of these efflux pumps. While direct evidence for 4-tert-butylphenyl isothiocyanate derivatives modulating P-glycoprotein is still emerging, the general mechanism of ITCs and their interaction with MRPs provides a strong rationale for investigating their potential to reverse multidrug resistance. nih.gov The ability of ITCs to induce oxidative stress can also be exploited to target drug-resistant cancer cells, which often have an altered redox balance. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. foodandnutritionjournal.orgnih.gov This activity is attributed to their ability to disrupt cell membranes, deregulate enzymatic processes, and induce oxidative stress in microbes. mdpi.com

In terms of antibacterial properties, ITCs have shown efficacy against a range of human pathogens. nih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been found to be highly active against Gram-negative bacteria. semanticscholar.org Studies have also shown that BITC is more effective than allyl isothiocyanate (AITC) at inhibiting the growth of EHEC E. coli strains. mdpi.com The antibacterial effectiveness of ITCs is closely linked to their chemical structure, with some studies indicating that compounds with shorter chains may have greater activity. researchgate.net Isothiocyanates like BITC and phenethyl isothiocyanate (PEITC) have also shown bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com

Regarding their antifungal activity, recent research has highlighted the potential of isothiocyanate derivatives. For instance, butyl isothiocyanate has been shown to exhibit antifungal and anti-biofilm activity against Candida albicans. nih.gov Its mechanism of action involves targeting cell membrane integrity, cell cycle progression, and inducing oxidative stress. nih.gov Another compound, 2,4-di-tert-butylphenol, has also demonstrated antifungal activity against the plant pathogen Ustilaginoidea virens. researchgate.net

Anti-inflammatory Properties of Isothiocyanates in the Context of 4-tert-Butylphenyl Scaffolds

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. oregonstate.edu Isothiocyanates have been shown to possess anti-inflammatory properties by modulating key signaling pathways. nih.govoregonstate.edu One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. oregonstate.edunih.gov

A study on 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), a derivative of the 4-tert-butylphenyl scaffold, demonstrated significant anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. nih.gov 4-TBPS was found to decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory response. nih.gov Furthermore, it inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these effects was the inhibition of NF-κB translocation into the nucleus. nih.gov

The anti-inflammatory actions of isothiocyanates like sulforaphane (B1684495) are also well-documented and involve the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov These effects are sometimes a result of direct interaction with the sulfhydryl groups of cysteine residues in enzymes and proteins. nih.gov

Chemopreventive Effects of Isothiocyanates: General Research and Specific Relevance

The chemopreventive activity of isothiocyanates is a significant area of research, with studies showing their ability to inhibit the development of various cancers in animal models. oregonstate.edu These effects are mediated through multiple mechanisms, including the modulation of enzymes involved in carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptosis. nih.govmdpi.com

Isothiocyanates can inhibit phase I enzymes that activate carcinogens and induce phase II enzymes that detoxify them. nih.govmdpi.com This dual action helps to reduce the exposure of cells to carcinogenic substances. The induction of phase II enzymes is often mediated by the activation of the Nrf2-dependent pathway. oregonstate.edu Isothiocyanates can also halt the progression of cancer by causing cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov

While epidemiological studies on the link between cruciferous vegetable intake and reduced cancer risk in humans have shown some promising results, further research is needed to definitively establish the role of isothiocyanates in cancer prevention. oregonstate.edu

Protein Modification and Chemical Biology Applications

The electrophilic nature of the isothiocyanate group allows it to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. foodandnutritionjournal.org This covalent modification of proteins is a key aspect of their biological activity and has been utilized in chemical biology for various applications. foodandnutritionjournal.org

The binding of isothiocyanates to proteins can alter their structure and function. For example, the modification of the whey protein β-lactoglobulin with isothiocyanates was found to change its folding and structure. nih.gov This property can be harnessed to study protein function and to develop new protein-based materials. The ability of isothiocyanates to covalently modify proteins can also be used for tagging proteins with other molecules, such as fluorescent dyes, for imaging and tracking purposes in biological systems. foodandnutritionjournal.org

Interaction with Nucleophilic Sites on Proteins (e.g., Cysteine Residues)

Isothiocyanates (ITCs) are known for their ability to covalently bind to nucleophilic amino acid residues in proteins, a characteristic that can alter enzymatic activity, redox status, and signaling pathways. nih.gov The reactivity of these compounds is largely directed towards cysteine residues. nih.gov The propensity of a cysteine residue to react with electrophiles like ITCs is dependent on its protonation state, which is determined by its pKa value. nih.gov While a free cysteine has a pKa of approximately 8.3, reactive cysteines within proteins often exhibit lower pKa values, enhancing their nucleophilicity. nih.gov

The microenvironment surrounding the cysteine residue, including factors like hydrophobicity, steric hindrance, and electrostatic interactions with neighboring residues, also plays a crucial role in its reactivity. nih.gov For instance, the presence of a nearby cationic residue such as arginine can lower the pKa of a cysteine, thereby increasing its reactivity. nih.gov

A notable example of this interaction involves tert-butyl isothiocyanate, a structurally related compound to this compound. Studies have shown that tert-butyl isothiocyanate can inactivate the enzyme P450 2E1. Mass spectrometry analysis revealed a mass increase consistent with the covalent binding of one molecule of tert-butyl isothiocyanate to one of the four cysteine residues present in the P450 2E1 enzyme. nih.gov This demonstrates the capacity of the isothiocyanate group to form stable adducts with protein thiols. nih.gov Another significant target for ITCs within cells is the tripeptide glutathione (GSH), a major antioxidant containing cysteine. ITCs readily react with the sulfhydryl group of the cysteine residue in GSH. nih.gov

Ethylene (B1197577) Response Pathway Modulation by Thiourea (B124793) Skeletons Derived from Isothiocyanates in Plants

In the realm of plant biology, derivatives of isothiocyanates, specifically those possessing a thiourea skeleton, have been identified as modulators of the ethylene signaling pathway. nih.govnih.gov Ethylene is a crucial gaseous plant hormone that governs a wide array of developmental processes, from seed germination to fruit ripening and leaf senescence. nih.govnih.gov The development of solid compounds that can induce an ethylene response is of great interest for agricultural applications, as it would overcome the limitations associated with using ethylene gas. nih.gov

Through chemical screening using the "triple response" assay in Arabidopsis thaliana as an indicator of ethylene activity, a compound with a thiourea skeleton, named ZKT1, was identified. nih.govnih.gov This led to the synthesis of various ZKT1 derivatives to evaluate their ethylene-like activities. nih.govnih.gov

One such derivative, ZKT15, was synthesized directly from this compound and 2-picolylamine. nih.gov Research has shown that these thiourea derivatives can activate the ethylene signaling pathway. nih.gov Mode of action analyses suggest that these compounds interact with upstream components of the ethylene signaling cascade. nih.govnih.gov It is hypothesized that the thiourea derivatives may exert their effect by coordinating with copper cofactors within the ethylene receptors, thereby activating the signaling pathway. nih.gov

The ethylene-like activity of these compounds was found to be comparable to that of 1-aminocyclopropane-1-carboxylate (ACC), a natural precursor of ethylene. nih.govnih.gov Further experiments using ethylene signaling mutants, such as ein2-5 and ein3 eil1, confirmed that the ZKT compounds function through the established ethylene signaling pathway. nih.gov

Below is a data table detailing the synthesis of a thiourea derivative from this compound.

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 2-picolylamine | ZKT15 (1-(4-tert-butylphenyl)-3-(pyridin-2-ylmethyl)thiourea) | 77.4% nih.gov |

Applications in Materials Science Involving 4 Tert Butylphenyl Isothiocyanate

Utilization as Ligands in Coordination Chemistry for Novel Material Development

The isothiocyanate functional group is a well-established ligand in coordination chemistry, capable of binding to transition metals. wikipedia.orgwikipedia.org In 4-tert-butylphenyl isothiocyanate, the nitrogen atom of the isothiocyanate group can donate its lone pair of electrons to a metal center, forming a coordinate bond. This behavior is fundamental to the construction of coordination complexes and polymers. sfu.ca

The general principle involves the reaction of a metal salt with the isothiocyanate ligand in a suitable solvent. The isothiocyanate ligand, R-N=C=S, is considered an ambidentate ligand, meaning it can coordinate to a metal in two ways: through the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). However, N-bonding is more common for isothiocyanates. wikipedia.org Hard metal cations tend to form N-bonded complexes, while softer metals are more inclined to form S-bonded complexes. wikipedia.org The M-N-C angle in isothiocyanate complexes is typically close to 180°. wikipedia.org

The presence of the 4-tert-butylphenyl group has a significant influence on the properties of the resulting metal complexes. The steric bulk of the tert-butyl group can affect the coordination geometry around the metal center, potentially leading to the formation of unique crystal structures and influencing the packing of molecules in the solid state. This can, in turn, impact the material's physical properties, such as solubility, stability, and even its magnetic or optical characteristics. Researchers have synthesized and characterized a variety of metal-isothiocyanate complexes, forming the basis for developing new materials with tailored properties. sfu.caresearchgate.net

| Feature | Description |

| Coordinating Atom | The nitrogen atom of the isothiocyanate (-NCS) group. wikipedia.orgwikipedia.org |

| Bonding Mode | Primarily acts as an N-donor ligand, forming isothiocyanate complexes. wikipedia.org |

| Influence of Substituent | The 4-tert-butylphenyl group provides steric bulk, influencing the coordination environment and solid-state packing of the resulting metal complexes. |

| Resulting Materials | Forms coordination polymers and discrete metal complexes with potential applications in catalysis, magnetism, and porous materials. sfu.ca |

Potential in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govmdpi.com This effect is in direct contrast to the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. nih.gov The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. mdpi.comrsc.org When these non-radiative decay pathways are blocked, the molecules are forced to release their energy radiatively, resulting in strong light emission.

While direct studies on the AIE properties of this compound are not extensively reported, its molecular structure suggests a potential for AIE activity. The molecule contains phenyl rings which can undergo intramolecular rotation in dilute solutions, a process that typically quenches fluorescence. mdpi.com The bulky tert-butyl group further contributes to the molecule's conformational flexibility.

In an aggregated state, such as in a poor solvent or in the solid state, the free rotation of the phenyl group and the movements of the tert-butyl group would be physically hindered. This restriction of intramolecular motion could effectively block non-radiative decay channels, potentially "switching on" the fluorescence of the molecule. Molecules with similar rotor-stator structures, like tetraphenylethene (TPE), are classic examples of AIE-active compounds (AIEgens). nih.govmdpi.com Therefore, this compound represents a candidate for the design of new AIE systems, which have applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.govmdpi.com

Role as Monomers or Precursors in Polymer Chemistry and Functional Materials

The isothiocyanate group is a reactive electrophile, making this compound a useful monomer or precursor in polymer chemistry. wikipedia.org The carbon atom of the -N=C=S group is susceptible to nucleophilic attack. This reactivity allows it to participate in various polymerization reactions.

A primary application is in the synthesis of polythioureas. When this compound reacts with a diamine monomer, a step-growth polymerization occurs, yielding a polymer chain with repeating thiourea (B124793) linkages. The properties of the resulting polythiourea can be tuned by selecting different diamine co-monomers. The bulky 4-tert-butylphenyl side group incorporated into the polymer backbone would significantly influence the polymer's properties, such as:

Solubility: The nonpolar tert-butyl group can enhance solubility in organic solvents.

Thermal Stability: The rigid phenyl ring can contribute to a higher glass transition temperature and improved thermal stability.

Furthermore, this compound can be used to functionalize existing polymers. By reacting it with polymers containing nucleophilic groups (e.g., amines or hydroxyls), the 4-tert-butylphenylthiourea or thiocarbamate moiety can be grafted onto the polymer backbone, thereby modifying its surface properties or introducing new functionalities. This versatility makes it a valuable building block for creating a wide range of functional materials, including specialty polymers, coatings, and resins.

| Application | Reaction Type | Role of this compound | Resulting Material |

| Polymer Synthesis | Step-growth polymerization | Monomer | Polythioureas |

| Polymer Modification | Grafting reaction | Functionalizing agent | Surface-modified polymers, functional resins |

Analytical Chemistry Methodologies Utilizing 4 Tert Butylphenyl Isothiocyanate and Its Derivatives

Development of Sensing and Detection Systems

The electrophilic nature of the isothiocyanate carbon atom allows for its reaction with nucleophiles, forming the basis for the design of chemosensors. Derivatives of 4-tert-butylphenyl isothiocyanate have been explored for their potential in creating sensitive and selective detection systems for various analytes.

Fluorescent Probes for Metal Ion Detection (e.g., Fe³⁺) using Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides, readily synthesized from isothiocyanates, are excellent ligands for metal ions. The incorporation of a fluorophore into the structure allows for the development of fluorescent probes. While direct research on this compound-derived thiosemicarbazide probes for Fe³⁺ is limited, a closely related study demonstrates the principle effectively. A thiosemicarbazide derivative, 1-(4-tert-Butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide, was synthesized and its interaction with various metal ions was investigated. dergipark.org.tr This compound exhibited a selective fluorescence quenching response to Fe³⁺ ions in a DMSO-H₂O medium.

The sensing mechanism is based on the complexation of the thiosemicarbazide with Fe³⁺, which leads to a change in the fluorescence properties of the molecule. The study determined a linear relationship between the fluorescence quenching and the concentration of Fe³⁺, with a limit of detection of 0.07 mg/L and a limit of quantification of 0.214 mg/L. dergipark.org.tr This demonstrates the potential of thiosemicarbazide derivatives of substituted phenyl isothiocyanates in the development of fluorescent sensors for ferric ions.

Table 1: Performance of a Thiosemicarbazide-based Fluorescent Sensor for Fe³⁺ dergipark.org.tr

| Parameter | Value |

| Analyte | Fe³⁺ |

| Linear Range | 0.5 - 5.5 mg/L |

| Limit of Detection (LOD) | 0.07 mg/L |

| Limit of Quantification (LOQ) | 0.214 mg/L |

| Solvent System | DMSO-H₂O (1:1) |

Chromatographic Applications in Chemical Analysis

This compound and its derivatives are amenable to analysis by various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for the separation, identification, and quantification of these compounds in complex mixtures.

Derivatization is a common strategy in the chromatographic analysis of isothiocyanates to improve their stability and detectability. For instance, isothiocyanates can be derivatized with ammonia (B1221849) to form thiourea (B124793) derivatives, which possess a UV-absorbing chromophore suitable for HPLC analysis. nih.gov

High-temperature HPLC has been shown to improve the analysis of isothiocyanates by preventing their precipitation in the chromatographic system, which can occur at room temperature and lead to inaccurate quantification. nih.gov While not specific to this compound, this technique is broadly applicable to isothiocyanates.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile isothiocyanates. The International Organisation of Vine and Wine (OIV) has established a method for the determination of alkylphenols, including 4-tert-butylphenol (B1678320), in wines by GC-MS, demonstrating the suitability of this technique for related compounds. oiv.int Furthermore, commercial suppliers of this compound often specify Gas Chromatography (GC) as the method of analysis for purity assessment.

Spectrometric Techniques for Quantitative and Qualitative Analysis of Related Compounds

Spectrometric methods, including UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry, are indispensable for the characterization and quantification of this compound and its derivatives.

As discussed in section 8.1.1, fluorescence spectrometry is a key technique for the application of fluorescent probes. The changes in fluorescence intensity or wavelength upon interaction with an analyte form the basis of detection. dergipark.org.tr

UV-Vis spectroscopy is routinely used to monitor reactions involving isothiocyanates and to quantify them. For instance, the reaction of isothiocyanates with 1,2-benzenedithiol (B97157) produces a chromophoric product that can be quantified spectrophotometrically. mdpi.com The electronic absorption and fluorescence spectra of related aromatic compounds are influenced by the solvent polarity, which can be utilized in analytical studies. nih.gov

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS or HPLC-MS, provides detailed structural information and sensitive quantification. For example, GC-MS is used for the analysis of the TMS derivative of 4-tert-butylphenol. dergipark.org.tr In proteomics, derivatization with sulfophenyl isothiocyanate has been shown to enhance peptide sequencing by MALDI-TOF mass spectrometry. rsc.org

Table 2: Analytical Techniques for this compound and Related Compounds

| Analytical Technique | Application | Reference |

| Fluorescence Spectroscopy | Detection of Fe³⁺ using a thiosemicarbazide derivative. | dergipark.org.tr |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isothiocyanate derivatives. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of 4-tert-butylphenol and other alkylphenols. | oiv.int |

| UV-Vis Spectroscopy | Quantification of isothiocyanates after derivatization. | mdpi.com |

| MALDI-TOF Mass Spectrometry | Enhanced peptide sequencing after derivatization. | rsc.org |

Toxicological Research and Environmental Impact of 4 Tert Butylphenyl Isothiocyanate

General Toxicological Profiles of Isothiocyanates: Research Approaches and Findings

Isothiocyanates (ITCs) are a group of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are well-known for their presence in cruciferous vegetables and have been the subject of extensive research for their biological activities, including potential cancer chemopreventive properties. nih.gov Research into the toxicological profiles of ITCs employs a variety of in vitro and in vivo models to understand their effects on biological systems.

General findings indicate that ITCs can act as inhibitors of phase I enzymes, which are involved in the activation of carcinogens, and as inducers of phase II enzymes, which are involved in their detoxification. nih.gov This dual action is a cornerstone of their chemopreventive potential. Furthermore, many ITCs have demonstrated antimicrobial and anti-inflammatory properties. nih.gov

The toxicological evaluation of ITCs often involves assessing their impact on cell viability, proliferation, and apoptosis (programmed cell death). For instance, studies on various cancer cell lines have shown that ITCs can induce apoptosis and inhibit cell cycle progression, thereby limiting the growth of tumors. nih.gov The specific effects and potency of an isothiocyanate are highly dependent on its chemical structure.

Mechanistic Toxicology Studies Relevant to the Isothiocyanate Class

Mechanistic toxicology aims to elucidate the molecular events that underlie the toxic effects of a chemical. For isothiocyanates, a primary mechanism of action is their ability to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows them to modulate the function of numerous cellular proteins, including enzymes and transcription factors.

One of the key molecular targets of ITCs is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. By activating Nrf2, ITCs can upregulate the expression of a suite of protective genes.

Furthermore, ITCs have been shown to induce apoptosis through various pathways. For example, research on 4-(methylthio)butylisothiocyanate (MTBITC), a related isothiocyanate, demonstrated its ability to induce apoptosis in leukemia cells by increasing the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53. nih.gov This compound also caused cell cycle arrest at the G2/M phase by decreasing the expression of cyclin B1. nih.gov Such studies highlight the intricate molecular pathways through which ITCs exert their cytotoxic and cytostatic effects.

Potential for Bioaccumulation and Environmental Persistence Attributed to the tert-Butyl Group

The environmental fate of a chemical is determined by a combination of its physical and chemical properties and its susceptibility to degradation processes. The presence of a tert-butyl group in a molecule, such as in 4-tert-Butylphenyl isothiocyanate, can significantly influence its environmental persistence and potential for bioaccumulation. The bulky tert-butyl group can sterically hinder microbial degradation, potentially leading to a longer half-life in the environment.

While specific data on the biodegradation of this compound is limited, studies on other tert-butylated compounds, such as tert-butylphenyl diphenyl phosphate, have shown that their degradation is possible but can be slow and dependent on the microbial community present. nih.gov The related compound, 4-tert-butylphenol (B1678320), is not considered persistent and can biodegrade under aerobic conditions. industrialchemicals.gov.au However, the addition of the isothiocyanate group may alter the degradation pathway and rate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 191.29 | g/mol | chemeo.com |

| logP (Octanol-Water Partition Coefficient) | 3.718 | chemeo.com | |

| Water Solubility (logS) | -3.70 | mol/L | chemeo.com |

| Boiling Point | 625.46 | K | chemeo.com |

This data is based on computational models and provides an estimation of the compound's properties.

Assessment of Cellular and Molecular Responses to Exposure in Research Models

The cellular and molecular responses to this compound exposure are not well-documented in publicly available literature. However, insights can be drawn from studies on related compounds.

Research on other isothiocyanates has consistently shown effects on cell viability and proliferation. For example, 4-(methylthio)butyl isothiocyanate has been found to decrease the viability of breast cancer cell lines in a concentration-dependent manner, with a much weaker effect on normal breast cells. nih.gov This compound induced apoptosis at lower concentrations and necrosis at higher concentrations. nih.gov

Studies on 4-tertiary butyl phenol (B47542) (4-TBP), a structurally similar compound lacking the isothiocyanate group, have revealed its potential to induce cellular stress and an autoimmune response. Exposure to 4-TBP made melanocytes more susceptible to being killed by dendritic cells, a key process in the development of vitiligo. nih.gov This was associated with the release of heat shock protein 70 (HSP70). nih.gov While these findings are for a related phenol, they highlight the potential for the 4-tert-butylphenyl moiety to elicit specific cellular stress and immune responses.

Table 2: Effects of a Related Isothiocyanate, 4-(methylthio)butyl isothiocyanate (Erucin), on Cancer Cell Lines

| Cell Line (Breast Cancer) | Effect on Viability | Mechanism of Action |

| MDA-MB-231 | Decreased | G2/M cell cycle arrest, apoptosis/necrosis |

| SKBR-3 | Decreased | G2/M cell cycle arrest, apoptosis/necrosis, reduced HER2 levels |

| T47D | Decreased | G2/M cell cycle arrest, apoptosis/necrosis |

*This table summarizes findings from a study on a related isothiocyanate and is for illustrative purposes. nih.gov

Future Research Directions and Emerging Applications of 4 Tert Butylphenyl Isothiocyanate

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgmdpi.comnih.govepa.gov Consequently, a major focus of current research is the development of greener and more sustainable synthetic methodologies.

Recent advancements have explored the use of elemental sulfur as a less toxic sulfur source. mdpi.com One approach involves the reaction of isocyanides with elemental sulfur, which can be catalyzed by amines. rsc.org This method has been optimized for sustainability by using benign solvents and minimizing waste, achieving low E-factors (a measure of waste produced). rsc.org Another green approach utilizes inexpensive and non-toxic calcium oxide (CaO) as both a base and a desulfurating agent in the reaction of amines with carbon disulfide. ingentaconnect.com Similarly, sodium hydroxide (B78521) (NaOH) has been used as a dual-purpose reagent, promoting the one-pot synthesis of aryl isothiocyanates under mild, room-temperature conditions without the need for specialized equipment. tandfonline.com

Other innovative methods include the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) for the conversion of amines to isothiocyanates. kiku.dk This method is advantageous as the by-products are mostly volatile, simplifying the workup procedure. kiku.dkcbijournal.com Researchers are also investigating tandem reactions, such as the Staudinger/aza-Wittig reaction, and microwave-assisted syntheses to improve efficiency and reduce reaction times. nih.govepa.gov

A summary of various synthetic approaches is presented below:

Table 1: Comparison of Synthetic Routes for Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | Thiophosgene, Carbon Disulfide | High yields for a variety of isothiocyanates. nih.gov | Highly toxic reagents. rsc.orgmdpi.com |

| Elemental Sulfur | Isocyanides, Elemental Sulfur, Amine catalyst | More sustainable, less toxic, low waste. rsc.org | May require specific catalysts and conditions. rsc.org |

| CaO Method | Amines, CS₂, CaO | Inexpensive, non-toxic reagents, mild conditions. ingentaconnect.com | Primarily demonstrated for specific amine types. ingentaconnect.com |

| NaOH Method | Aryl amines, CS₂, NaOH | Low-cost, readily available reagent, mild benchtop conditions. tandfonline.com | Mechanistic details are still under investigation. tandfonline.com |

| Boc₂O Method | Amines, CS₂, Boc₂O, DMAP/DABCO | Clean workup with volatile by-products. kiku.dk | Potential for side reactions with certain amines. kiku.dk |

Design and Synthesis of Tailored Bioactive Derivatives with Enhanced Specificity

The isothiocyanate functional group is a key pharmacophore in many biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govchemrxiv.org A significant area of future research lies in the design and synthesis of novel derivatives of 4-tert-Butylphenyl isothiocyanate with enhanced specificity for biological targets.

By reacting this compound with various amines, a diverse library of thiourea (B124793) derivatives can be generated. The bulky tert-butyl group can influence the molecule's interaction with biological receptors, potentially leading to improved selectivity and reduced off-target effects. Structure-activity relationship (SAR) studies are crucial in this area to understand how modifications to the molecular structure affect biological activity. For instance, altering substituents on the phenyl ring or modifying the linker between the phenyl ring and the thiourea group can significantly impact the compound's potency and target engagement. nih.gov

For example, research on other isothiocyanate-containing compounds has shown that even minor changes, like the position of a methoxy (B1213986) group on a phenyl ring, can lead to significant differences in anti-HIV activity. nih.gov This highlights the importance of systematic modifications and detailed biological evaluation to develop highly specific and potent therapeutic agents.

Advanced Mechanistic Studies of Biological Interactions and Target Identification

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is critical for their development as therapeutic agents. Future research will focus on advanced mechanistic studies to identify specific cellular targets and signaling pathways.

Techniques such as network pharmacology can be employed to predict potential targets by analyzing the interactions between the compound and a network of proteins associated with a particular disease. mdpi.com This in silico approach can then be validated through experimental methods. For example, molecular docking studies can predict the binding affinity of the compound to specific proteins, which can then be confirmed through in vitro binding assays and cell-based experiments. mdpi.comnih.gov

Identifying the molecular targets is the first step. Subsequent research will need to elucidate the downstream effects of target engagement. This includes studying changes in gene expression, protein activity, and cellular processes like apoptosis and cell cycle regulation. mdpi.comnih.gov For instance, studies on other isothiocyanates have identified their ability to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. nih.gov

Integration into Multifunctional Materials with Tunable Properties

The reactivity of the isothiocyanate group makes it an excellent candidate for incorporation into polymers and other materials, leading to the development of multifunctional materials with tunable properties. rsc.org

One emerging application is the use of isothiocyanates in the synthesis of novel polymers through copolymerization reactions. For example, isothiocyanates can be copolymerized with epoxides to create heteroatom-rich polymers with well-defined structures. acs.org The properties of these polymers can be tuned by varying the structure of the isothiocyanate and epoxide monomers.

Isothiocyanate-functionalized materials also show promise in the field of environmental remediation. These materials can be designed to selectively capture metal ions from contaminated water. rsc.org For instance, polymers containing imidothiocarbonate linkages, formed from the reaction of isothiocyanates, have shown a good affinity for capturing copper ions. rsc.org Furthermore, isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles are being explored as building blocks for smart drug delivery systems. mdpi.com The isothiocyanate groups on the surface of these nanoparticles can be modified with different molecules to control the release of a drug payload. mdpi.com

Development of High-Throughput Screening Platforms for Derivative Characterization

To accelerate the discovery of new bioactive derivatives of this compound, the development of high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of large libraries of compounds for a specific biological activity.

One approach involves the use of fluorescence-based assays. For example, a screening method based on fluorescein (B123965) isothiocyanate (FITC) has been developed to rapidly identify electrophilic compounds. researchgate.net This type of assay could be adapted to screen for derivatives of this compound that react with specific biological nucleophiles.

Another strategy is the use of SPOT synthesis, where large numbers of peptides or other molecules are synthesized on a solid support, such as a cellulose (B213188) membrane. nih.gov These libraries can then be screened for their ability to interact with a target protein or to inhibit a particular biological process. nih.gov The development of such platforms will enable the efficient characterization of large numbers of derivatives, significantly speeding up the process of identifying lead compounds for further development.

Research into Environmental Remediation and Degradation Pathways

The increasing use of isothiocyanates in various applications necessitates research into their environmental fate and potential for remediation. Isothiocyanates have shown potential for use in environmental cleanup, such as the removal of toxic metal ions and organic pollutants from water and soil. worktribe.comresearchgate.net Their antimicrobial properties also make them potentially useful for controlling pathogens in environmental settings. worktribe.comresearchgate.net

However, it is also important to understand how these compounds degrade in the environment. Studies on the degradation of other isothiocyanates in soil have shown that their stability is influenced by their chemical structure and the type of soil. nih.gov Future research should focus on the specific degradation pathways of this compound and its derivatives to assess their environmental impact. This includes identifying the breakdown products and evaluating their potential toxicity. This knowledge is crucial for ensuring the safe and sustainable use of these compounds.

Q & A

Q. What computational tools predict synthetic routes for novel this compound analogs with enhanced bioactivity?

- Methodological Answer : Employ AI-driven platforms (e.g., Reaxys or Pistachio) for retrosynthetic analysis. Validate predicted routes via density functional theory (DFT) to assess reaction feasibility. Screen analogs using molecular docking against targets like KEAP1 or HDACs, followed by MD simulations to confirm binding stability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。